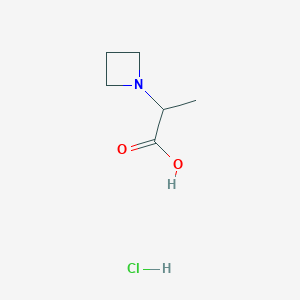![molecular formula C21H17N3O4S B3011678 1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946257-64-3](/img/structure/B3011678.png)
1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps. One approach is via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures are established based on spectral data, elemental analyses, and alternative synthetic routes.
Molecular Structure Analysis
Compound X’s molecular formula is C~20~H~25~N~5~O~5~S with an average mass of 447.508 Da . The 1H-NMR spectrum reveals characteristic peaks corresponding to different functional groups .
Scientific Research Applications
Syntheses and Properties of Polymers
Polyamides and polyimides synthesized using related compounds exhibit exceptional properties. Yang and Lin (1995) demonstrated that polyamides prepared with related diamines have high glass transition temperatures and excellent thermal stability, being amorphous and soluble in polar solvents. These materials could be used for creating transparent, flexible films. Such polymers have applications in high-performance materials due to their thermal stability and physical properties (Yang & Lin, 1995).
Synthesis of Novel Compounds
A study by Abu‐Hashem et al. (2020) focused on synthesizing new heterocyclic compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate. These compounds were found to have significant analgesic and anti-inflammatory activities, suggesting potential applications in medicinal chemistry (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and tested their antimicrobial activity. These compounds exhibited higher activity than reference drugs against certain strains of bacteria and fungi, indicating potential use in developing new antimicrobial agents (Kolisnyk et al., 2015).
Novel Synthesis Methods
Shaabani et al. (2009) developed a simple and efficient method for synthesizing pyrido[2,3-d]pyrimidine-6-carboxamide derivatives. The study highlighted a four-component condensation reaction that could be significant in the field of organic synthesis for creating diverse molecular structures (Shaabani et al., 2009).
Mechanism of Action
Target of Action
Similar pyridopyrimidine derivatives have been reported to target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
It is known that pyridopyrimidine drugs inhibit dhfr with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This leads to the cessation of RNA and DNA synthesis, resulting in cell death .
Biochemical Pathways
Similar compounds have been reported to affect the synthesis of rna and dna by inhibiting dhfr . This inhibition disrupts the normal cell cycle, leading to cell death .
Result of Action
Similar compounds have been reported to cause cell death by inhibiting the synthesis of rna and dna .
properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-23-19(26)16-12-17(29-20(16)24(2)21(23)27)18(25)22-13-8-10-15(11-9-13)28-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNOJUHNHTUINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B3011599.png)

![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)


![2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3011604.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3011605.png)
![3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3011608.png)


![3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3011611.png)
